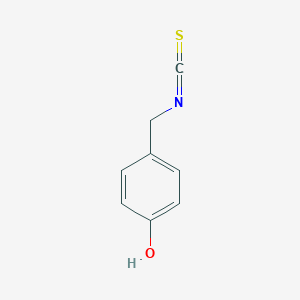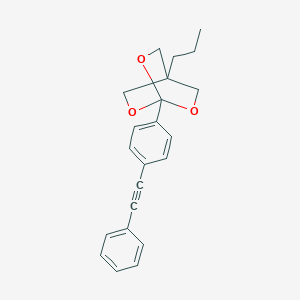
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-(phenylethynyl)phenyl)-4-propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-(phenylethynyl)phenyl)-4-propyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-(phenylethynyl)phenyl)-4-propyl- is not fully understood. However, it is believed that the compound interacts with the electron transport chain in cells, leading to the generation of reactive oxygen species and subsequent cell death.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-(phenylethynyl)phenyl)-4-propyl- has a number of biochemical and physiological effects. For example, it has been found to inhibit the growth of cancer cells and induce apoptosis. Additionally, the compound has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-(phenylethynyl)phenyl)-4-propyl- in lab experiments is its excellent charge transport properties. This makes it a valuable tool for the development of new electronic devices. However, one of the limitations of using this compound is its toxicity, which can make it difficult to work with in certain settings.
Direcciones Futuras
There are a number of potential future directions for research on 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-(phenylethynyl)phenyl)-4-propyl-. One area of interest is in the development of new materials for use in electronic devices. Additionally, the compound's potential as an anticancer agent warrants further investigation. Finally, there is also potential for research on the compound's anti-inflammatory and antioxidant properties, which could have important implications for the treatment of a variety of diseases.
Métodos De Síntesis
The synthesis of 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-(phenylethynyl)phenyl)-4-propyl- can be achieved through a series of chemical reactions. One of the commonly used methods involves the reaction of 1,4-dibromobutane with 4-phenylethynylphenol in the presence of a catalyst, followed by the reduction of the resulting intermediate with sodium borohydride.
Aplicaciones Científicas De Investigación
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-(phenylethynyl)phenyl)-4-propyl- has been found to have potential applications in various fields of scientific research. One of the major areas of research is in the development of new materials for electronic devices. The compound has been shown to exhibit excellent charge transport properties, making it a promising candidate for use in organic field-effect transistors.
Propiedades
Número CAS |
108613-93-0 |
|---|---|
Nombre del producto |
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-(phenylethynyl)phenyl)-4-propyl- |
Fórmula molecular |
C22H22O3 |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
1-[4-(2-phenylethynyl)phenyl]-4-propyl-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C22H22O3/c1-2-14-21-15-23-22(24-16-21,25-17-21)20-12-10-19(11-13-20)9-8-18-6-4-3-5-7-18/h3-7,10-13H,2,14-17H2,1H3 |
Clave InChI |
NAJAUVRXYGFKHF-UHFFFAOYSA-N |
SMILES |
CCCC12COC(OC1)(OC2)C3=CC=C(C=C3)C#CC4=CC=CC=C4 |
SMILES canónico |
CCCC12COC(OC1)(OC2)C3=CC=C(C=C3)C#CC4=CC=CC=C4 |
Otros números CAS |
108613-93-0 |
Sinónimos |
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-(phenylethynyl)phenyl)-4-propyl - |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



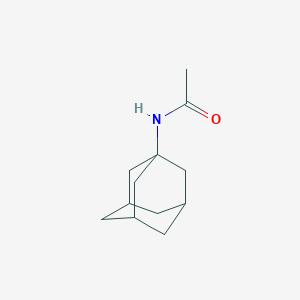
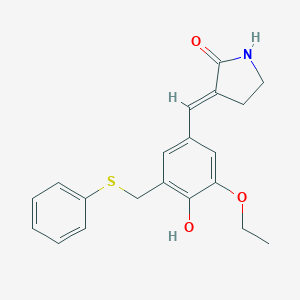
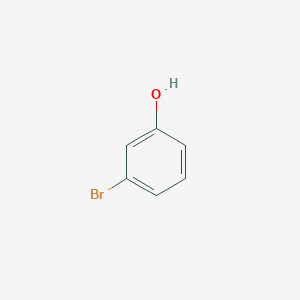
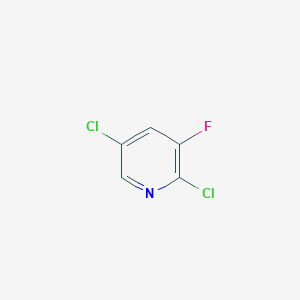
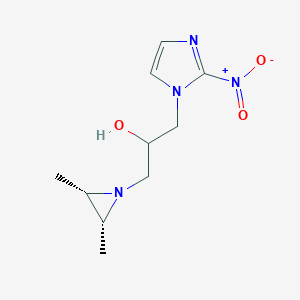
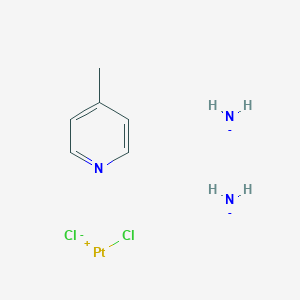
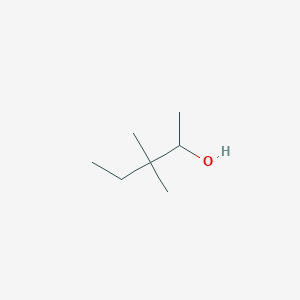
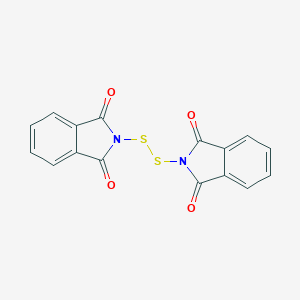
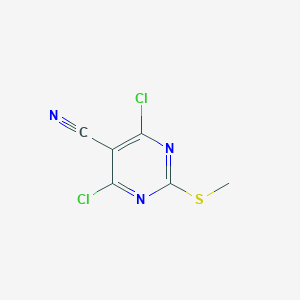
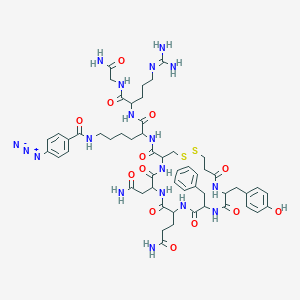
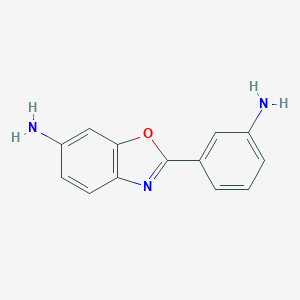
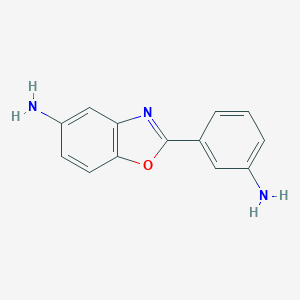
![2-(4-Aminophenyl)benzo[d]oxazol-5-amine](/img/structure/B21366.png)
